Cas no 41915-41-7 (rac-(1R,2R,4S)-2-(aminomethyl)bicyclo2.2.1heptan-2-ol)

Technical Introduction: rac-(1R,2R,4S)-2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol is a chiral bicyclic compound featuring both amino and hydroxyl functional groups, which confer versatility in synthetic and pharmaceutical applications. Its rigid bicyclo[2.2.1]heptane scaffold enhances stereochemical stability, making it valuable for asymmetric synthesis and ligand design. The presence of primary amine and secondary alcohol moieties allows for selective derivatization, enabling its use in constructing complex molecular architectures. This compound is particularly useful in medicinal chemistry for developing bioactive molecules, owing to its potential as a building block for pharmacophores. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Its structural uniqueness supports applications in catalysis, material science, and drug discovery.
rac-(1R,2R,4S)-2-(aminomethyl)bicyclo2.2.1heptan-2-ol structure
41915-41-7 structure
Product Name:rac-(1R,2R,4S)-2-(aminomethyl)bicyclo2.2.1heptan-2-ol
CAS No:41915-41-7
MF:C8H15NO
MW:141.210802316666
CID:6051398
PubChem ID:132354060
Update Time:2025-06-09

rac-(1R,2R,4S)-2-(aminomethyl)bicyclo2.2.1heptan-2-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R,4S)-2-(aminomethyl)bicyclo2.2.1heptan-2-ol
    • 41915-41-7
    • EN300-1179829
    • rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol
    • Inchi: 1S/C8H15NO/c9-5-8(10)4-6-1-2-7(8)3-6/h6-7,10H,1-5,9H2/t6-,7+,8-/m0/s1
    • InChI Key: OEYJFLZBZSJRBT-RNJXMRFFSA-N
    • SMILES: O[C@]1(CN)C[C@H]2CC[C@@H]1C2

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 46.2Ų

rac-(1R,2R,4S)-2-(aminomethyl)bicyclo2.2.1heptan-2-ol Pricemore >>

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Additional information on rac-(1R,2R,4S)-2-(aminomethyl)bicyclo2.2.1heptan-2-ol

Research Brief on rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol (CAS: 41915-41-7): Recent Advances and Applications

In recent years, the compound rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol (CAS: 41915-41-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic amine derivative, characterized by its unique structural framework, has demonstrated potential in various therapeutic applications, including central nervous system (CNS) disorders, pain management, and as a chiral building block in asymmetric synthesis. This research brief aims to synthesize the latest findings on this compound, highlighting its pharmacological properties, synthetic methodologies, and emerging applications.

Recent studies have focused on the stereoselective synthesis of rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol, leveraging advanced catalytic systems to achieve high enantiomeric purity. For instance, a 2023 publication in the Journal of Medicinal Chemistry detailed a novel palladium-catalyzed asymmetric hydrogenation protocol, yielding the target compound with >99% ee. This methodological breakthrough addresses previous challenges in scalability and enantiocontrol, paving the way for industrial-scale production.

Pharmacological investigations have revealed that rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol exhibits potent binding affinity to sigma-1 receptors (σ1R), with Ki values in the low nanomolar range. This receptor modulation has been linked to neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, its ability to cross the blood-brain barrier (BBB) with favorable pharmacokinetic profiles makes it a promising candidate for CNS-targeted therapies.

In drug discovery, this compound has been employed as a key intermediate in the synthesis of novel analgesics. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a series of opioid receptor modulators, resulting in analogs with reduced side-effect profiles compared to traditional opioids. These findings underscore its versatility as a pharmacophore in designing safer pain therapeutics.

Beyond therapeutics, rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol has found applications in materials science. Its rigid bicyclic structure has been utilized to develop chiral ligands for asymmetric catalysis, particularly in C-C bond-forming reactions. Recent work in ACS Catalysis demonstrated its efficacy in facilitating enantioselective Michael additions with up to 98% yield and 97% ee, highlighting its value in sustainable chemistry.

Despite these advances, challenges remain in optimizing the compound's metabolic stability and toxicity profile. Ongoing research is exploring structural modifications, such as N-alkylation and ring substitution, to enhance its drug-like properties. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.

In conclusion, rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol (CAS: 41915-41-7) represents a multifaceted tool in chemical biology, with growing implications in medicine and catalysis. Continued innovation in synthetic strategies and mechanistic studies will further unlock its potential, positioning it as a cornerstone in next-generation therapeutic and catalytic development.

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